molecular formula C20H21NO3 B12110461 benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate

benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate

Cat. No.: B12110461
M. Wt: 323.4 g/mol
InChI Key: REUUSACAXHHFKN-UHFFFAOYSA-N
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Description

Benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate moiety, and a chiral center, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Enone Intermediate: The synthesis begins with the preparation of the enone intermediate through an aldol condensation reaction between a suitable aldehyde and a ketone.

    Addition of the Benzyl Group: The enone intermediate is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the benzylated intermediate with an isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition of enzyme activity or modulation of receptor signaling pathways. The presence of the chiral center and the specific functional groups in the molecule play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate
  • Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
  • Benzyl N-[(2S)-1-[(2S,3R,4R)-5-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[2-(3H-indol-3-yl)ethylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chiral center and the combination of benzyl and carbamate groups. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl N-(4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

InChI

InChI=1S/C20H21NO3/c1-15(2)19(22)18(13-16-9-5-3-6-10-16)21-20(23)24-14-17-11-7-4-8-12-17/h3-12,18H,1,13-14H2,2H3,(H,21,23)

InChI Key

REUUSACAXHHFKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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